molecular formula C7H12O3 B13003704 Methyl 3,3-dimethyloxetane-2-carboxylate

Methyl 3,3-dimethyloxetane-2-carboxylate

Cat. No.: B13003704
M. Wt: 144.17 g/mol
InChI Key: CIQGDVPEPLSFKT-UHFFFAOYSA-N
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Description

Methyl 3,3-dimethyloxetane-2-carboxylate is an organic compound with the molecular formula C7H12O3. It is a derivative of oxetane, a four-membered cyclic ether, and is characterized by the presence of a methyl ester group at the 2-position and two methyl groups at the 3-position of the oxetane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,3-dimethyloxetane-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a suitable hydroxy ester. For example, the reaction of 3,3-dimethyl-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst can yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of oxetane synthesis, such as the use of cyclization reactions and appropriate catalysts, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3-dimethyloxetane-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the ester group or the oxetane ring, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxetane carboxylic acids, while reduction can produce oxetane alcohols.

Scientific Research Applications

Methyl 3,3-dimethyloxetane-2-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies of enzyme-catalyzed reactions involving oxetane derivatives.

    Medicine: Research into the medicinal properties of oxetane derivatives includes their potential use as antiviral, antibacterial, and anticancer agents.

    Industry: this compound is used in the production of polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 3,3-dimethyloxetane-2-carboxylate involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which are facilitated by nucleophiles or electrophiles. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyloxetane: A simpler oxetane derivative without the ester group.

    Methyl oxetane-3-carboxylate: Similar structure but lacks the additional methyl groups at the 3-position.

    Oxetane-3-carboxylic acid: The carboxylic acid analog of methyl 3,3-dimethyloxetane-2-carboxylate.

Uniqueness

This compound is unique due to the presence of both the ester group and the two methyl groups at the 3-position. This structural feature imparts distinct reactivity and properties compared to other oxetane derivatives.

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

methyl 3,3-dimethyloxetane-2-carboxylate

InChI

InChI=1S/C7H12O3/c1-7(2)4-10-5(7)6(8)9-3/h5H,4H2,1-3H3

InChI Key

CIQGDVPEPLSFKT-UHFFFAOYSA-N

Canonical SMILES

CC1(COC1C(=O)OC)C

Origin of Product

United States

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